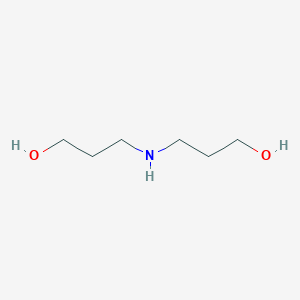

3-(3-Hydroxy-propylamino)-propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxypropylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMYWOCYTPKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930695 | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68333-85-7, 85305-25-5, 14002-33-6 | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085305255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(3-hydroxypropyl)amino]propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(3-Hydroxy-propylamino)-propan-1-ol

Chemical Identity and CAS Number: 14002-33-6

This technical guide provides a comprehensive overview of 3-(3-Hydroxy-propylamino)-propan-1-ol, also known as 3,3'-Iminobis(1-propanol) or Bis(3-hydroxypropyl)amine. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, safety, and applications.

Chemical and Physical Properties

3,3'-Iminobis(1-propanol) is a di-secondary amine and a diol, making it a versatile intermediate in various chemical syntheses. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ | [] |

| Molecular Weight | 133.19 g/mol | [] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 268.9 °C at 760 mmHg | [] |

| Density | 1.013 g/cm³ | [] |

| CAS Number | 14002-33-6 | [] |

| Synonyms | 3,3'-Iminobis(1-propanol), Bis(3-hydroxypropyl)amine, Dipropanolamine | [][2] |

Synthesis of 3,3'-Iminobis(1-propanol)

A common method for the synthesis of 3,3'-Iminobis(1-propanol) involves the reaction of 3-amino-1-propanol with 3-chloro-1-propanol.

Experimental Protocol: Synthesis

Materials:

-

3-Amino-1-propanol

-

3-Chloro-1-propanol

-

Potassium hydroxide

-

Water

-

Dry acetone

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 3-amino-1-propanol and 3-chloro-1-propanol in water is refluxed.

-

After the reaction is complete, potassium hydroxide is added to the mixture.

-

All water is removed by evaporation, resulting in a viscous oil containing potassium chloride.

-

The solid potassium chloride is separated by filtration, and the filter cake is washed with dry acetone.

-

The combined organic phases are dried with anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude product as a dark brown oil.

Experimental Protocol: Purification

The crude 3,3'-Iminobis(1-propanol) is purified by vacuum distillation to obtain a colorless or pale yellow liquid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of the parent compound, 3-amino-1-propanol, shows a broad O-H stretching vibration band from approximately 3200 to 3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. C-H stretching vibrations are observed around 2850-2960 cm⁻¹. The presence of the primary amine is indicated by characteristic N-H stretching and bending vibrations.[3][4] For 3,3'-Iminobis(1-propanol), the spectrum would be expected to show the continued presence of the broad O-H stretch and C-H stretches, with the secondary amine showing a less intense N-H stretch compared to a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 3-amino-1-propanol in CDCl₃ typically shows signals corresponding to the protons on the carbon backbone and the hydroxyl and amino protons.[5] For 3,3'-Iminobis(1-propanol), the spectrum would be more complex due to the two propyl chains.

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Safety and Handling

3,3'-Iminobis(1-propanol) and its precursors should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Information

-

Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. Harmful to aquatic life.[6]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Avoid release to the environment.[6]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]

Applications in Research and Development

3,3'-Iminobis(1-propanol) serves as a valuable building block in organic synthesis and materials science.

Pharmaceutical and Agrochemical Synthesis

The amine and hydroxyl functionalities of 3,3'-Iminobis(1-propanol) make it a useful intermediate in the synthesis of more complex molecules with potential biological activity. Polyamines, in general, are crucial in the development of pharmaceuticals and agrochemicals.[7][]

Polymer and Materials Science

This compound can be used as a precursor in the synthesis of specialty polymers and functional materials. For instance, it can be a building block for polyamines and can be used in the creation of corrosion inhibitors and emulsifiers.[9]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3,3'-Iminobis(1-propanol).

Caption: Workflow for the synthesis and purification of 3,3'-Iminobis(1-propanol).

References

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3-Aminopropanol(156-87-6) 1H NMR [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 9. DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA) - Google Patents [patents.google.com]

Bis(3-hydroxypropyl)amine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(3-hydroxypropyl)amine, a difunctional secondary amine with applications as a versatile building block in chemical synthesis. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and potential applications relevant to research and development.

Chemical Structure and IUPAC Name

Bis(3-hydroxypropyl)amine, a key intermediate in various chemical syntheses, is a secondary amine featuring two hydroxypropyl substituents attached to the nitrogen atom.

The IUPAC name for this compound is 3-(3-hydroxypropylamino)propan-1-ol .[] Its chemical structure is depicted below:

Chemical Formula: C₆H₁₅NO₂

Molecular Weight: 133.19 g/mol [][2]

CAS Registry Number: 14002-33-6[2]

Physicochemical Properties

A summary of the key quantitative data for Bis(3-hydroxypropyl)amine is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO₂ | [][2] |

| Molecular Weight | 133.19 g/mol | [][2] |

| Boiling Point | 185-188 °C (at 30-31 Torr) | [2] |

| Density | 1.013 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Solubility | Very soluble in water (1000 g/L at 25 °C) | [2] |

| Flash Point | 129.7 ± 13.7 °C | [2] |

| Appearance | Colorless to pale yellow liquid |

Synthesis of Bis(3-hydroxypropyl)amine

The following section provides a detailed experimental protocol for the synthesis of Bis(3-hydroxypropyl)amine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol outlines the synthesis of Bis(3-hydroxypropyl)amine through the reaction of 3-amino-1-propanol with 3-chloro-1-propanol.

Materials:

-

3-amino-1-propanol

-

3-chloro-1-propanol

-

Potassium hydroxide (KOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water (H₂O)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1-propanol and 3-chloro-1-propanol in water.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 24 hours to facilitate the nucleophilic substitution reaction.

-

Basification: After cooling the reaction mixture to room temperature, add potassium hydroxide to neutralize the hydrohalic acid formed and to deprotonate the secondary amine.

-

Solvent Removal: Remove the water from the mixture by evaporation under reduced pressure. This will yield a viscous oil containing the product and potassium chloride.

-

Extraction: Extract the oily residue with a suitable organic solvent.

-

Drying and Filtration: Dry the combined organic phases over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Evaporation: Evaporate the solvent from the filtrate to yield the crude product as a dark brown oil.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain Bis(3-hydroxypropyl)amine as a colorless or pale yellow liquid.

Applications in Research and Drug Development

Bis(3-hydroxypropyl)amine serves as a valuable building block and intermediate in organic synthesis.[][3] While specific high-profile applications in drug development are not extensively documented, its bifunctional nature, possessing both secondary amine and hydroxyl groups, allows for its use in the construction of more complex molecules.

The general class of dialkanolamines finds utility in the pharmaceutical industry as emulsifiers, stabilizers, and buffering agents in various formulations. Their ability to be functionalized makes them versatile starting materials for the synthesis of a wide range of compounds. For instance, the primary hydroxyl groups can be further reacted to introduce other functionalities, and the secondary amine can participate in various coupling reactions. These characteristics make Bis(3-hydroxypropyl)amine a useful research chemical for developing novel molecular architectures.

Furthermore, functional polymers derived from such building blocks are extensively studied for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible materials.[4][5][6][7][8] The hydroxyl groups of Bis(3-hydroxypropyl)amine can be used for polymerization or for grafting onto other polymer backbones, introducing hydrophilicity and reactive sites for further modification.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Bis(3-hydroxypropyl)amine.

Caption: Workflow for the synthesis of Bis(3-hydroxypropyl)amine.

References

- 2. CAS # 14002-33-6, Bis(3-hydroxypropyl)amine, Di(3-hydroxylpropyl)amine, Dipropanolamine - chemBlink [chemblink.com]

- 3. labshake.com [labshake.com]

- 4. biomedres.us [biomedres.us]

- 5. journals.stmjournals.com [journals.stmjournals.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Biomedical Application of Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Degradation Profile of 3-(3-Hydroxy-propylamino)-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(3-Hydroxy-propylamino)-propan-1-ol, also known as bis(3-hydroxypropyl)amine, is a secondary alkanolamine with applications in various chemical syntheses. Understanding its thermal stability and degradation profile is critical for ensuring its safe handling, storage, and application in processes where it may be subjected to elevated temperatures. While specific, in-depth experimental studies on the thermal decomposition of this particular compound are not extensively available in public literature, this guide provides a comprehensive overview based on the established behavior of structurally similar alkanolamines. It details the likely degradation pathways, potential decomposition products, and the standard methodologies employed for such an analysis.

Introduction

This compound is a secondary amine featuring two hydroxypropyl groups attached to a central nitrogen atom. Its structure suggests a susceptibility to thermal and oxidative degradation pathways common to other alkanolamines, particularly those used in applications like CO2 capture, where they are exposed to high temperatures and oxidative environments.[1][2][3] Degradation can lead to the loss of the active compound, the formation of corrosive byproducts, and potential operational issues.[2][3] This guide outlines the expected thermal behavior of this compound and provides the necessary framework for its empirical study.

Physicochemical Properties

A summary of the basic physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO₂ | [4] |

| Molecular Weight | 147.22 g/mol | [4] |

| CAS Number | 14002-33-6 | [5] |

| Boiling Point | 164-165 °C (at 13 Torr) | [4] |

| Density | ~1.005 - 1.013 g/cm³ | [4][5] |

| Solubility | Very soluble in water (1000 g/L at 25 °C) | [5] |

Predicted Thermal Stability and Degradation Profile

While a specific decomposition temperature is not documented in the provided search results, the product is generally considered chemically stable under standard conditions.[6] However, like other alkanolamines, it is expected to undergo degradation at elevated temperatures. The degradation process can be categorized into two primary types: thermal degradation and oxidative degradation.[3][7]

Thermal Degradation

In an inert atmosphere and in the presence of acidic gases like CO₂, secondary amines can undergo thermal degradation. This often proceeds through mechanisms like carbamate polymerization, leading to the formation of higher molecular-weight compounds such as ureas.[7][8] For this compound, this could involve the formation of N,N'-bis(3-hydroxypropyl)-urea. Studies on the structurally similar primary amine, 3-amino-1-propanol, have identified such urea compounds as major degradation products in cyclic experiments.[9][10]

Oxidative Degradation

The presence of oxygen, especially at high temperatures and potentially catalyzed by metal ions (e.g., iron), can significantly accelerate amine degradation.[8][9] The process typically involves radical chain reactions, generating a complex mixture of smaller molecules.[8] Degradation often initiates at the carbon atoms adjacent to the nitrogen atom.[8] Expected oxidative degradation products could include aldehydes, carboxylic acids, ammonia, and smaller amines resulting from the cleavage of C-N and C-C bonds.[8]

Potential Degradation Products

Based on studies of similar alkanolamines, a list of potential degradation products from this compound is summarized in the table below.[9][10]

| Product Class | Potential Compounds | Formation Pathway |

| Ureas | N,N'-bis(3-hydroxypropyl)-urea | Thermal (Carbamate-driven) |

| Oxazolidinones | 1,3-Oxazinan-2-one (from cyclization) | Thermal |

| Ammonia | NH₃ | Oxidative/Thermal |

| Aldehydes/Acids | Formaldehyde, Formic Acid | Oxidative |

| Smaller Amines | 3-Amino-1-propanol | Oxidative C-N cleavage |

| Amino Acids | N-(3-hydroxypropyl)-glycine | Oxidative |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer (TGA).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., Nitrogen, 50-100 mL/min) to assess thermal stability, and an oxidative atmosphere (e.g., Air or a blend of O₂/N₂, 50-100 mL/min) to assess oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot mass loss (%) versus temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The derivative of the TGA curve (DTG) can be used to identify temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with them.

Methodology:

-

Instrument: A differential scanning calorimeter (DSC).

-

Sample Preparation: Seal a small amount of the sample (2-5 mg) in a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Typically conducted under an inert nitrogen atmosphere.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to its expected thermal events.

-

Data Analysis: Plot heat flow versus temperature. Endothermic peaks typically correspond to melting or boiling, while exothermic peaks often indicate decomposition or polymerization reactions.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during thermal decomposition.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[11]

-

Procedure: The TGA protocol (4.1) is followed. The gas evolved from the TGA furnace is continuously transferred via a heated transfer line to the MS or FTIR for analysis.

-

Data Analysis:

-

TGA-FTIR: The Gram-Schmidt plot shows the total IR absorbance over time, mirroring the DTG curve. Specific functional groups (e.g., CO₂, H₂O, NH₃, carbonyls) in the evolved gas can be identified by analyzing the IR spectra at specific temperature points.[11]

-

TGA-MS: The mass spectrometer identifies degradation products based on their mass-to-charge ratio (m/z), allowing for the identification of specific molecular fragments and compounds as they evolve.

-

Visualized Workflows and Pathways

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability investigation is outlined below.

References

- 1. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM | Semantic Scholar [semanticscholar.org]

- 4. This compound CAS#: 2158-67-0 [m.chemicalbook.com]

- 5. CAS # 14002-33-6, Bis(3-hydroxypropyl)amine, Di(3-hydroxylpropyl)amine, Dipropanolamine - chemBlink [chemblink.com]

- 6. download.basf.com [download.basf.com]

- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - SINTEF [sintef.no]

- 11. researchgate.net [researchgate.net]

Solubility of Bis(3-hydroxypropyl)amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-hydroxypropyl)amine, a secondary amine with two hydroxyl functional groups, presents a unique solubility profile critical for its application in various fields, including as a potential intermediate in drug development and a component in polymer synthesis. Understanding its solubility in a range of organic solvents is paramount for reaction engineering, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of bis(3-hydroxypropyl)amine, drawing upon general principles of amine solubility and data from structurally similar compounds due to the limited direct experimental data for the target molecule. Furthermore, this guide outlines a standardized experimental protocol for the quantitative determination of its solubility.

Core Principles of Amine Solubility in Organic Solvents

The solubility of amines in organic solvents is governed by several key factors:

-

Polarity: The presence of the amine nitrogen with its lone pair of electrons and the hydroxyl (-OH) groups in bis(3-hydroxypropyl)amine allows for hydrogen bonding. This makes the molecule polar. Generally, polar compounds tend to dissolve in polar solvents ("like dissolves like"). Therefore, bis(3-hydroxypropyl)amine is expected to be more soluble in polar organic solvents.[1][2][3]

-

Hydrogen Bonding: The ability of the amine and hydroxyl groups to act as both hydrogen bond donors and acceptors significantly influences its solubility. Solvents that can also participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

-

Molecular Size and Structure: The two propyl chains contribute to the nonpolar character of the molecule. As the size of the nonpolar alkyl groups increases, the solubility in nonpolar solvents may increase, while solubility in very polar solvents might decrease.[4]

-

Basicity: As a secondary amine, bis(3-hydroxypropyl)amine is basic and can react with acidic solvents. This reactivity can enhance solubility in such solvents through the formation of a salt.[5]

Aliphatic amines generally exhibit significant solubility in organic solvents, particularly polar ones.[1][3] However, primary amines can react with ketones like acetone, and many amines are incompatible with chloroform and carbon tetrachloride.[1][3]

Estimated Solubility Profile of Bis(3-hydroxypropyl)amine

While specific quantitative data for bis(3-hydroxypropyl)amine is scarce, a qualitative and estimated quantitative solubility profile can be constructed based on data from its structural analogs, diisopropanolamine (bis(2-hydroxypropyl)amine) and diethanolamine.

Qualitative Solubility:

Based on the properties of its analogs, bis(3-hydroxypropyl)amine is expected to be:

-

Miscible or Very Soluble in polar protic solvents such as methanol, ethanol, and other alcohols .[6]

-

Soluble in polar aprotic solvents like acetone .

-

Slightly soluble to sparingly soluble in solvents of intermediate polarity like toluene .[6]

-

Insoluble or very slightly soluble in nonpolar solvents such as hydrocarbons (e.g., hexane, heptane) .[6]

Quantitative Solubility Data of Analogs:

The following table summarizes the available quantitative solubility data for diethanolamine, which can serve as a proxy for estimating the solubility of bis(3-hydroxypropyl)amine.

| Solvent | Diethanolamine Solubility ( g/100g of solvent at 25°C) | Reference |

| Benzene | 4.2 | |

| Ether | 0.8 | |

| Carbon Tetrachloride | < 0.1 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the saturation shake-flask method, as outlined in the United States Pharmacopeia (USP) <1236>.[7] This method is suitable for determining the solubility of bis(3-hydroxypropyl)amine in various organic solvents.

Objective: To quantitatively determine the equilibrium solubility of bis(3-hydroxypropyl)amine in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

Bis(3-hydroxypropyl)amine (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (compatible with the solvent)

-

Vials with screw caps

-

Evaporating dish or rotary evaporator

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of bis(3-hydroxypropyl)amine to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The system is considered to be at equilibrium when consecutive measurements of the solute concentration are constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter (of a pore size sufficient to remove undissolved particles, e.g., 0.45 µm) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Quantification (Gravimetric Method):

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Once the solvent is removed, dry the flask containing the bis(3-hydroxypropyl)amine residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved bis(3-hydroxypropyl)amine.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Solubility ( g/100 mL): (Mass of dissolved amine / Volume of filtered solution) x 100

-

Solubility ( g/100 g solvent): (Mass of dissolved amine / Mass of solvent) x 100

-

The mass of the solvent is calculated by subtracting the mass of the dissolved amine from the total mass of the solution.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

In-depth Technical Guide: Health and Safety Considerations for 3-(3-Hydroxy-propylamino)-propan-1-ol

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available data and is not a substitute for a formal Safety Data Sheet (SDS) provided by a chemical supplier. Always consult the specific SDS for the product you are using and follow all institutional and regulatory safety protocols.

Executive Summary

3-(3-Hydroxy-propylamino)-propan-1-ol, also known as 3,3'-Iminobis(1-propanol) (CAS No. 14002-33-6), is a chemical intermediate used in organic synthesis and pharmaceutical research. Due to the limited availability of comprehensive public toxicological data, a cautious approach is mandated when handling this compound. This guide synthesizes the available safety information, outlines known hazards, and provides recommendations for safe handling, storage, and emergency procedures. The primary identified hazards suggest that this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.

Chemical Identification and Physical Properties

A summary of the basic chemical and physical properties is provided below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3,3'-Iminobis(1-propanol), Bis(3-hydroxypropyl)amine, Dipropanolamine |

| CAS Number | 14002-33-6 |

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 185-188°C (at 30-31 Torr)[1] |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place[1] |

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified with the following hazards.[1]

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335 | Warning | May cause respiratory irritation |

GHS Pictogram:

Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety protocols must be followed to minimize exposure.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.

The logical workflow for determining necessary PPE is outlined below.

References

Bis(3-hydroxypropyl)amine: A Technical Guide for Chemical Intermediates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-hydroxypropyl)amine, also known as di(3-hydroxypropyl)amine, is a unique bifunctional molecule featuring a central secondary amine flanked by two primary alcohol moieties. This structure makes it a versatile chemical intermediate in organic synthesis, offering multiple reaction sites for the construction of more complex molecules. Its utility is particularly notable in polymer chemistry and as a building block for creating specialized ligands and functionalized materials. While not as commonly cited in drug synthesis as other diamines or diols, its distinct structure presents opportunities for creating novel molecular architectures.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for Bis(3-hydroxypropyl)amine is presented below. This information is crucial for its proper handling, storage, and use in experimental settings.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 14002-33-6 | [] |

| Molecular Formula | C₆H₁₅NO₂ | [] |

| Molecular Weight | 133.19 g/mol | |

| IUPAC Name | 3-(3-hydroxypropylamino)propan-1-ol | |

| Appearance | Research chemical | [] |

| Solubility | Very soluble (1000 g/L at 25 °C) (Calculated) | |

| Density | 1.013 ± 0.06 g/cm³ (at 20 °C, 760 Torr) (Calculated) | |

| Boiling Point | 185-188 °C (at 30-31 Torr) | |

| Flash Point | 129.7 ± 13.7 °C (Calculated) |

Table 2: Hazard and Safety Information

| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements |

| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 |

| Serious Eye Damage/Eye Irritation | GHS05 | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |

| Specific target organ toxicity — single exposure (Respiratory system) | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

Synthesis of Bis(3-hydroxypropyl)amine

While specific literature detailing the synthesis of Bis(3-hydroxypropyl)amine is sparse, a reliable synthetic route can be inferred from the well-documented synthesis of its N-methylated analog, N,N-bis(3-hydroxypropyl)methylamine. The proposed synthesis involves the dialkylation of ammonia with 3-chloro-1-propanol.

Caption: Inferred synthetic pathway for Bis(3-hydroxypropyl)amine.

Inferred Experimental Protocol

The following protocol is adapted from the synthesis of N,N-bis(3-hydroxypropyl)methylamine and is expected to yield the target compound with minor modifications.[2]

Materials:

-

Aqueous ammonia solution

-

3-Chloro-1-propanol

-

50% aqueous sodium hydroxide solution

-

n-Butanol (for extraction)

-

Ethyl ether (for trituration)

Procedure:

-

First Alkylation: An aqueous solution of ammonia is reacted with one equivalent of 3-chloro-1-propanol under reflux conditions. The pH of the reaction mixture is maintained between 8 and 9 by the slow addition of a 50% aqueous sodium hydroxide solution. This step forms the intermediate, 3-aminopropan-1-ol.

-

Second Alkylation: To the resulting solution containing 3-aminopropan-1-ol, a second equivalent of 3-chloro-1-propanol is added. The mixture is heated again under reflux (approximately 105°C) for several hours. The pH is continuously maintained between 8 and 9 with the slow addition of 50% aqueous sodium hydroxide.[2]

-

Workup and Extraction: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any inorganic solids. The aqueous filtrate is then extracted multiple times with n-butanol.[2]

-

Purification: The combined n-butanol extracts are concentrated under reduced pressure. The resulting slurry is triturated with ethyl ether to precipitate any remaining inorganic solids, which are then removed by filtration. The ether is evaporated from the filtrate in vacuo.[2]

-

Final Distillation: The residual oil is distilled under high vacuum to yield pure Bis(3-hydroxypropyl)amine.[2]

Role as a Chemical Intermediate

The utility of Bis(3-hydroxypropyl)amine in organic synthesis stems from its dual reactivity. The secondary amine is a potent nucleophile, while the two primary hydroxyl groups can undergo a variety of reactions typical of alcohols, such as esterification, etherification, or conversion to leaving groups. This allows for its use as a scaffold to build diverse molecular structures.

Caption: Reactivity pathways of Bis(3-hydroxypropyl)amine as a bifunctional intermediate.

Applications in Polymer and Materials Science

The structure of Bis(3-hydroxypropyl)amine makes it an excellent candidate for creating cross-linked polymers and functional surface coatings.

-

Polyurethane Synthesis: The two hydroxyl groups can react with isocyanates, making it a chain extender or cross-linker in the synthesis of polyurethanes. The secondary amine in the backbone can introduce desirable properties such as improved adhesion and thermal stability.[3]

-

Precursor to Silane Coupling Agents: The hydroxyl groups can be functionalized, for example, through reaction with isocyanatopropyltrimethoxysilane, or the amine can be reacted with glycidoxypropyltrimethoxysilane. The resulting molecule, such as the closely related Bis(3-trimethoxysilylpropyl)amine, is used as a coupling agent to promote adhesion between organic polymers and inorganic substrates like glass or metal oxides.[4]

Potential in Drug Development and Organic Synthesis

While direct application in marketed drugs is not prominent, the core structure is relevant for synthesizing biologically active molecules.

-

Scaffold for Novel Ligands: The molecule can serve as a backbone for synthesizing chelating agents for metal ions, where the amine and hydroxyl groups can be modified to create specific binding pockets.

-

Building Block for Analog Synthesis: In drug discovery, modifying existing drug molecules is a common strategy. Bis(3-hydroxypropyl)amine could be used to introduce a hydrophilic, flexible linker into a drug candidate to alter its pharmacokinetic properties, such as solubility or membrane permeability. The β-hydroxy amine motif is known to possess enhanced reactivity, which can be advantageous in certain synthetic transformations.[5]

Conclusion

Bis(3-hydroxypropyl)amine is a valuable, albeit underutilized, chemical intermediate. Its bifunctional nature, possessing both a nucleophilic secondary amine and two primary alcohols, provides a platform for a wide range of synthetic transformations. While its primary documented applications are in polymer and materials science, particularly as a precursor to coupling agents, its potential as a scaffold in medicinal chemistry and complex organic synthesis remains an area ripe for exploration. The straightforward, inferred synthesis from readily available starting materials further enhances its appeal to researchers looking for versatile building blocks to create novel and functional molecules.

References

- 2. prepchem.com [prepchem.com]

- 3. newtopchem.com [newtopchem.com]

- 4. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]

- 5. Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Potential of 3-(3-Hydroxy-propylamino)-propan-1-ol in Materials Science: A Technical Guide

For Immediate Release

This technical guide explores the burgeoning potential of the chemical compound 3-(3-Hydroxy-propylamino)-propan-1-ol in the field of materials science. With its unique molecular structure featuring both secondary amine and dual hydroxyl functionalities, this compound presents a versatile platform for the synthesis of novel polymers and functional materials. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, providing in-depth information on its properties, synthesis, and prospective applications.

Core Properties and Synthesis

This compound, also known as di-n-propanolamine, is a diol and a secondary amine. These functional groups are reactive and allow the molecule to act as a versatile building block in polymer chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.

| Property | Value | Reference |

| CAS Number | 14002-33-6 | [1] |

| Molecular Formula | C6H15NO2 | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 52.5 Ų | [1] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the reaction of 3-amino-1-propanol with 3-chloro-1-propanol. This procedure can achieve a high yield of the target compound.

Experimental Protocol: Synthesis of 3,3'-iminobis-1-propanol

-

Reactants:

-

3-amino-1-propanol (0.59 mol)

-

3-chloro-1-propanol (0.30 mol)

-

Water (130 mL)

-

Potassium hydroxide

-

Dry acetone

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A mixture of 3-amino-1-propanol, 3-chloro-1-propanol, and water is refluxed for 24 hours.

-

Potassium hydroxide is added to the reaction mixture and dissolved completely.

-

Water is removed from the mixture by evaporation, resulting in a viscous oil containing potassium chloride.

-

The solid potassium chloride is separated by filtration, and the filter cake is washed with dry acetone.

-

The combined organic phases are dried with anhydrous magnesium sulfate.

-

The solvent is evaporated to yield a dark brown oil.

-

The crude product is purified by distillation under reduced pressure to obtain 3,3'-iminobis-1-propanol as a colorless or pale yellow liquid.

-

-

Yield: 80%[2]

Potential Applications in Materials Science

While direct, extensive research on the applications of this compound in materials science is emerging, its structural characteristics suggest significant potential in several areas, drawing parallels from the known applications of similar molecules like 3-amino-1-propanol.

Polymer Synthesis: A Versatile Monomer

The presence of two hydroxyl groups and a secondary amine makes this compound an ideal candidate as a monomer or crosslinking agent in the synthesis of various polymers.

-

Polyurethanes: The diol functionality allows it to react with diisocyanates to form polyurethane chains. The secondary amine group can also participate in the reaction, leading to the formation of branched or crosslinked polyurethane networks with potentially enhanced thermal and mechanical properties.

-

Polyesters: The hydroxyl groups can undergo esterification reactions with dicarboxylic acids or their derivatives to produce polyesters. The amine group can be used to introduce specific functionalities or to create amide linkages, resulting in polyesteramides.

-

Epoxy Resins: The secondary amine can act as a curing agent for epoxy resins. The active hydrogen on the nitrogen atom can react with the epoxy groups, leading to the formation of a crosslinked thermoset material. The hydroxyl groups can further participate in reactions, potentially influencing the final properties of the cured resin, such as adhesion and toughness. Amine compounds are crucial as curing agents for epoxy resins, with the active hydrogen atoms reacting with epoxy groups to form a crosslinked polymer network.[2]

The logical workflow for utilizing this compound in polymer synthesis is depicted below:

References

Methodological & Application

Application Notes and Protocols for 3-(3-Hydroxy-propylamino)-propan-1-ol as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxy-propylamino)-propan-1-ol is a versatile crosslinking agent with a unique molecular structure featuring two primary hydroxyl groups and a secondary amine. This trifunctional nature allows for the formation of stable, three-dimensional polymer networks, making it an excellent candidate for the synthesis of hydrogels and other crosslinked biomaterials. Its potential applications span across drug delivery, tissue engineering, and regenerative medicine.

The hydroxyl groups can participate in various reactions, such as esterification with carboxylic acid-containing polymers, while the secondary amine can react with electrophiles like epoxides or undergo Michael addition with activated double bonds. This versatility in crosslinking chemistry allows for the tailoring of material properties to suit specific biomedical applications. The presence of the amine group can also impart a pH-responsive character to the resulting hydrogels, making them "smart" materials for targeted drug release.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing crosslinking reactions and for understanding the behavior of the resulting materials.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ | [] |

| Molecular Weight | 133.19 g/mol | [] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 164-165 °C (at 13 Torr) | |

| Density | 1.005 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Miscible with water, alcohol, ether, acetone, and chloroform | [2] |

| pKa | 14.72 ± 0.10 (Predicted) |

Applications in Hydrogel Synthesis for Drug Delivery

Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, making them ideal for biomedical applications.[3] this compound can be used to crosslink various hydrophilic polymers to form hydrogels with tunable properties for controlled drug release.

Mechanism of Crosslinking

The crosslinking of a polymer containing carboxylic acid groups (e.g., poly(acrylic acid) or hyaluronic acid) with this compound can proceed via an esterification reaction, forming ester linkages between the polymer chains. The reaction is typically catalyzed by an acid and may require elevated temperatures. The resulting hydrogel network entraps drug molecules, which are then released through diffusion or in response to environmental stimuli like pH changes.

Caption: Esterification-based crosslinking mechanism.

Experimental Protocols

The following are example protocols for the synthesis and characterization of hydrogels using this compound as a crosslinking agent. These protocols are intended as a starting point and may require optimization for specific polymers and applications.

Protocol 1: Synthesis of a Poly(acrylic acid)-based Hydrogel

This protocol describes the synthesis of a hydrogel by crosslinking poly(acrylic acid) (PAA) with this compound.

Materials:

-

Poly(acrylic acid) (PAA, e.g., average Mv ~450,000)

-

This compound

-

Deionized water

-

Sulfuric acid (H₂SO₄) as a catalyst

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Preparation of PAA Solution: Dissolve PAA in deionized water to achieve the desired concentration (e.g., 10% w/v). Stir the solution until the PAA is fully dissolved.

-

Addition of Crosslinker: Add this compound to the PAA solution. The molar ratio of the crosslinker's hydroxyl groups to the carboxylic acid groups of PAA can be varied to control the crosslinking density (e.g., 1:10, 1:5, 1:2).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Crosslinking Reaction: Heat the mixture in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours) to facilitate the esterification reaction and form the hydrogel.

-

Purification: After gelation, immerse the hydrogel in a large volume of deionized water to remove any unreacted reagents. Change the water periodically until the pH of the washing solution is neutral.

-

Equilibration: Swell the purified hydrogel in PBS (pH 7.4) to reach equilibrium before characterization.

Caption: Workflow for PAA hydrogel synthesis.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement

The swelling ratio is a measure of the hydrogel's ability to absorb water and is indicative of the crosslinking density.

-

Record the weight of the lyophilized (dry) hydrogel sample (W_dry).

-

Immerse the hydrogel in PBS (pH 7.4) at 37°C.

-

At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight (W_swollen).

-

Continue until the hydrogel reaches a constant weight (equilibrium swelling).

-

Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100

B. Mechanical Testing (Compressive Modulus)

Mechanical properties are crucial for applications where the hydrogel must withstand physiological stresses.

-

Prepare cylindrical hydrogel samples of uniform dimensions.

-

Place a swollen sample on the platform of a universal testing machine.

-

Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

-

Record the stress and strain until the hydrogel fractures.

-

The compressive modulus is calculated from the initial linear region of the stress-strain curve.

C. Drug Release Study

This protocol outlines an in vitro drug release study using a model drug.

-

Load the hydrogel with a model drug (e.g., methylene blue or a relevant therapeutic agent) by soaking it in a concentrated drug solution.

-

Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with constant stirring.

-

At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

-

Determine the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Calculate the cumulative drug release as a percentage of the total drug loaded.

Data Presentation

The following tables present hypothetical data to illustrate how the properties of hydrogels can be tuned by varying the concentration of this compound.

Table 1: Swelling Ratio and Compressive Modulus of PAA Hydrogels

| Crosslinker:PAA Molar Ratio (OH:COOH) | Equilibrium Swelling Ratio (%) in PBS (pH 7.4) | Compressive Modulus (kPa) |

| 1:10 | 1200 ± 80 | 5.2 ± 0.4 |

| 1:5 | 850 ± 65 | 15.8 ± 1.2 |

| 1:2 | 500 ± 40 | 32.5 ± 2.5 |

Table 2: In Vitro Release of a Model Drug from PAA Hydrogels

| Crosslinker:PAA Molar Ratio (OH:COOH) | Cumulative Drug Release at 24h (%) |

| 1:10 | 85 ± 5 |

| 1:5 | 62 ± 4 |

| 1:2 | 40 ± 3 |

Biocompatibility and Signaling Pathways

While specific biocompatibility data for hydrogels crosslinked with this compound is not yet widely available, related biomaterials have shown good biocompatibility.[4] The biodegradability of ester-based linkages can be advantageous, as the hydrogel can degrade into non-toxic, smaller molecules that can be cleared by the body. The degradation products would be the original polymer and the crosslinker, this compound. It is hypothesized that materials crosslinked with this agent will have minimal impact on key cellular signaling pathways involved in cell viability and inflammation. However, comprehensive in vitro and in vivo studies are necessary to confirm this.

Caption: Hypothesized biocompatibility pathway.

Conclusion

This compound presents a promising option as a crosslinking agent for the development of advanced biomaterials, particularly hydrogels for drug delivery. Its trifunctional nature allows for the creation of robust and tunable polymer networks. The provided protocols offer a foundational framework for researchers to explore the potential of this crosslinker in their specific applications. Further research is warranted to fully characterize the in vivo behavior and biocompatibility of materials synthesized with this versatile molecule.

References

Application Notes and Protocols for Polymer Synthesis with Bis(3-hydroxypropyl)amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of polymers incorporating bis(3-hydroxypropyl)amine, a versatile monomer that introduces both hydroxyl and amine functionalities. The resulting polymers, such as poly(ester amide)s and polyurethanes, are of significant interest for biomedical applications, including drug delivery, owing to their potential for biodegradability and functionalization.

Introduction

Bis(3-hydroxypropyl)amine is a valuable building block in polymer chemistry. Its structure, featuring a secondary amine and two primary hydroxyl groups, allows for its participation in various polymerization reactions. The presence of the tertiary amine in the resulting polymer backbone can impart pH-responsiveness, a desirable characteristic for controlled drug release systems. The ester or urethane linkages contribute to the polymer's biodegradability. These polymers are promising candidates for developing advanced drug delivery systems and other biomedical materials.[1][2][3]

Polymer Synthesis Protocols

Two representative protocols are detailed below: the synthesis of a poly(ester amide) via polycondensation and a polyurethane via polyaddition.

Protocol 1: Synthesis of a Poly(ester amide) via Solution Polycondensation

This protocol describes the synthesis of a poly(ester amide) by reacting bis(3-hydroxypropyl)amine with a diacid chloride, specifically sebacoyl chloride. The reaction is a polycondensation that forms ester and amide linkages.

Materials:

-

Bis(3-hydroxypropyl)amine

-

Sebacoyl chloride

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chloroform

-

Methanol

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

-

Monomer Dissolution: In the flask, dissolve bis(3-hydroxypropyl)amine (e.g., 1.47 g, 10 mmol) and triethylamine (e.g., 2.12 g, 21 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere. The triethylamine acts as an acid scavenger to neutralize the HCl produced during the reaction.

-

Addition of Diacid Chloride: In the dropping funnel, prepare a solution of sebacoyl chloride (e.g., 2.39 g, 10 mmol) in 20 mL of anhydrous DMF.

-

Polycondensation Reaction: Cool the flask containing the bis(3-hydroxypropyl)amine solution to 0°C using an ice bath. Add the sebacoyl chloride solution dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60°C. Let the reaction proceed at this temperature for 24 hours under a nitrogen atmosphere.

-

Polymer Precipitation and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the viscous solution into 500 mL of cold methanol with stirring to precipitate the polymer.

-

Collect the precipitate by filtration.

-

Wash the collected polymer with methanol and then with deionized water to remove any unreacted monomers and salts.

-

Redissolve the polymer in a minimal amount of chloroform and reprecipitate it in cold methanol.

-

Repeat the dissolution-precipitation step twice more to ensure high purity.

-

-

Drying: Dry the final polymer product in a vacuum oven at 40°C for 48 hours.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a poly(ester amide).

Protocol 2: Synthesis of a Polyurethane via Bulk Polyaddition

This protocol outlines the synthesis of a polyurethane through the reaction of bis(3-hydroxypropyl)amine with a diisocyanate, hexamethylene diisocyanate (HDI), in a catalyst-free, one-shot bulk polymerization.[4]

Materials:

-

Bis(3-hydroxypropyl)amine

-

Hexamethylene diisocyanate (HDI)

-

Dibutyltin dilaurate (DBTDL) (optional, as catalyst)

-

Anhydrous solvent for purification (e.g., isopropanol)

-

Standard laboratory glassware (four-neck round-bottom flask)

-

Mechanical stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

-

Reaction Setup: A 100 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet is thoroughly dried and purged with dry nitrogen.

-

Charging Reactants: Charge the flask with bis(3-hydroxypropyl)amine (e.g., 7.36 g, 50 mmol). Heat the flask to 60°C to melt the monomer if it is solid.

-

Initiating Polymerization: Under a continuous nitrogen stream and with vigorous stirring, add hexamethylene diisocyanate (e.g., 8.41 g, 50 mmol) to the molten bis(3-hydroxypropyl)amine in one portion. Note: For a catalyzed reaction, a catalytic amount of DBTDL (e.g., 0.05 mol%) can be added to the bis(3-hydroxypropyl)amine before the HDI addition.

-

Polyaddition Reaction: Increase the reaction temperature to 80°C. The viscosity of the mixture will gradually increase as the polymerization proceeds. Continue the reaction for 4-6 hours.

-

Polymer Isolation and Purification:

-

Once the reaction is complete (as indicated by a significant increase in viscosity), cool the polymer to a manageable temperature.

-

Dissolve the resulting polyurethane in a suitable solvent like DMF or chloroform.

-

Precipitate the polymer by pouring the solution into a non-solvent such as isopropanol or diethyl ether.[4]

-

Collect the polymer by filtration.

-

-

Drying: Dry the purified polyurethane in a vacuum oven at 50°C until a constant weight is achieved.

Reaction Pathway Diagram:

Caption: Synthesis of a polyurethane from bis(3-hydroxypropyl)amine.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of polymers derived from bis(3-hydroxypropyl)amine.

Table 1: Reaction Conditions and Polymer Yield

| Polymer Type | Monomer 1 | Monomer 2 | Molar Ratio (M1:M2) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Poly(ester amide) | Bis(3-hydroxypropyl)amine | Sebacoyl chloride | 1:1 | DMF | 60 | 24 | ~85 |

| Polyurethane | Bis(3-hydroxypropyl)amine | Hexamethylene diisocyanate | 1:1 | Bulk | 80 | 6 | >90 |

Table 2: Polymer Characterization Data

| Polymer Type | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | 1H NMR (δ, ppm) |

| Poly(ester amide) | 15,000 - 25,000 | 1.8 - 2.5 | 40 - 55 | ~4.1 (O-CH2 ), ~3.4 (CH2 -N), ~2.2 (CO-CH2 ), ~1.3-1.6 (backbone CH2 ) |

| Polyurethane | 20,000 - 40,000 | 2.0 - 3.0 | 35 - 50 | ~4.0 (O-CH2 ), ~3.1 (CH2 -N-CH2 ), ~1.2-1.5 (backbone CH2 ) |

Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC). Tg (Glass transition temperature) is determined by Differential Scanning Calorimetry (DSC). 1H NMR chemical shifts are approximate and can vary based on the solvent and specific polymer structure.[5][6]

Characterization of Synthesized Polymers

Standard analytical techniques are employed to characterize the structure and properties of the synthesized polymers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the polymer, verifying the formation of ester/urethane and amide bonds and the incorporation of the monomer units.[5][6][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as C=O stretching for ester and urethane groups, N-H bending for amide groups, and C-N stretching.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Applications in Drug Development

Polymers synthesized from bis(3-hydroxypropyl)amine hold significant promise for drug delivery applications. The tertiary amine in the polymer backbone can be protonated at acidic pH, leading to changes in polymer solubility or conformation. This pH-responsiveness can be exploited for targeted drug release in the acidic microenvironments of tumors or within endosomal compartments of cells. The biodegradability of these polymers, through hydrolysis of the ester or urethane linkages, ensures their clearance from the body after fulfilling their therapeutic function, minimizing long-term toxicity.[2][8]

Signaling Pathway for pH-Responsive Drug Release:

Caption: pH-triggered drug release mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. scivisionpub.com [scivisionpub.com]

- 3. DSpace [repository.upenn.edu]

- 4. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aquila.usm.edu [aquila.usm.edu]

- 6. Polymer Analysis in Materials Science [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: 3-(3-Hydroxy-propylamino)-propan-1-ol in the Preparation of Biodegradable Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(3-hydroxy-propylamino)-propan-1-ol, a secondary amino diol, in the synthesis of biodegradable poly(ester amide)s (PEAs). PEAs are a promising class of polymers for biomedical applications, combining the biodegradability of polyesters with the favorable mechanical properties of polyamides.[1][2] This document outlines the synthesis, characterization, and potential applications of these polymers, with a focus on their relevance to drug delivery and tissue engineering.

Introduction to Poly(ester amide)s from this compound

Poly(ester amide)s derived from this compound are aliphatic polymers characterized by the presence of both ester and amide linkages in their backbone. This unique chemical structure imparts a desirable balance of properties. The ester bonds are susceptible to hydrolysis, rendering the polymer biodegradable, while the amide groups contribute to higher thermal stability and mechanical strength through hydrogen bonding.[3] The secondary amine in the this compound monomer introduces a potential site for further functionalization, allowing for the attachment of drugs or targeting moieties.

The general structure of a PEA synthesized from this compound and a generic dicarboxylic acid is depicted below:

-[O-(CH₂)₃-N(H)-(CH₂)₃-O-C(O)-(CH₂)ₓ-C(O)]n-

The properties of the resulting polymer can be tailored by varying the length of the dicarboxylic acid (x), allowing for the fine-tuning of properties such as melting point, glass transition temperature, and degradation rate to suit specific biomedical applications.

Synthesis of Poly(ester amide)s

The synthesis of PEAs from this compound can be achieved through several polycondensation methods. The most common and effective methods are melt polycondensation and solution polycondensation.

Experimental Protocols

1. Melt Polycondensation

Melt polycondensation is a solvent-free method that is often preferred for its simplicity and reduced environmental impact.

-

Materials:

-

This compound

-

Dicarboxylic acid (e.g., sebacic acid, adipic acid)

-

Catalyst (e.g., p-toluenesulfonic acid (p-TSA), tin(II) 2-ethylhexanoate (Sn(Oct)₂), titanium(IV) butoxide (Ti(OBu)₄))

-

Nitrogen or Argon gas supply

-

High-vacuum line

-

-

Protocol:

-

Equimolar amounts of this compound and the chosen dicarboxylic acid are added to a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

The catalyst (0.1-0.5 mol% relative to the dicarboxylic acid) is added to the reaction mixture.

-

The flask is purged with nitrogen and heated to 150-180°C under a slow nitrogen stream to melt the monomers and initiate the esterification reaction. Water produced during the reaction is collected in the distillation receiver. This prepolymerization step is typically carried out for 2-4 hours.

-

The temperature is then gradually increased to 180-220°C, and a high vacuum (e.g., <1 mmHg) is applied to facilitate the removal of the remaining water and drive the polymerization to completion. This step is continued for 6-12 hours, or until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.

-

The resulting polymer is cooled to room temperature under nitrogen and can be purified by dissolving in a suitable solvent (e.g., chloroform, N,N-dimethylformamide (DMF)) and precipitating in a non-solvent (e.g., methanol, diethyl ether).

-

The purified polymer is dried in a vacuum oven at 40-60°C until a constant weight is achieved.

-

2. Solution Polycondensation

Solution polycondensation is performed in a solvent and can be advantageous when dealing with high-melting-point monomers or when better control over the reaction temperature is required.

-

Materials:

-

This compound

-

Dicarboxylic acid dichloride (e.g., sebacoyl chloride, adipoyl chloride)

-

Anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

-

Acid scavenger (e.g., triethylamine, pyridine)

-

Nitrogen or Argon gas supply

-

-

Protocol:

-

This compound and the acid scavenger (in a 1:2 molar ratio to the diacid chloride) are dissolved in the anhydrous solvent in a three-necked flask under a nitrogen atmosphere.

-

The solution is cooled in an ice bath (0-5°C).

-

A solution of the dicarboxylic acid dichloride in the same anhydrous solvent is added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The precipitated salt (e.g., triethylamine hydrochloride) is removed by filtration.

-

The polymer is isolated by pouring the filtrate into a non-solvent (e.g., water, methanol).

-

The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent, and dried in a vacuum oven at 40-60°C.

-

Characterization of Poly(ester amide)s

A comprehensive characterization of the synthesized PEAs is crucial to understand their properties and suitability for specific applications.

| Characterization Technique | Information Obtained | Typical Results for Aliphatic PEAs |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure, determination of monomer incorporation, and end-group analysis. | Characteristic peaks corresponding to the protons and carbons of the this compound and dicarboxylic acid repeating units. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., ester C=O stretch, amide C=O stretch, N-H stretch). | Ester C=O stretch (~1735 cm⁻¹), Amide I band (C=O stretch, ~1640 cm⁻¹), Amide II band (N-H bend, ~1540 cm⁻¹), N-H stretch (~3300 cm⁻¹). |

| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mn typically in the range of 10,000-50,000 g/mol , with PDI between 1.5 and 2.5 for polycondensation. |

| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). | Tg typically between -20°C and 40°C. Tm can range from 80°C to 180°C, depending on the dicarboxylic acid used and the degree of crystallinity.[4] |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature (Td). | Decomposition temperatures are generally above 300°C, indicating good thermal stability for processing.[5] |

| Tensile Testing | Measurement of mechanical properties such as Young's modulus, tensile strength, and elongation at break. | Aliphatic PEAs can exhibit a range of mechanical properties from elastomeric to more rigid, with tensile strengths of 10-50 MPa and elongations at break from 100% to over 500%.[4] |

Biodegradation and Biocompatibility

Degradation Mechanism

The biodegradation of these PEAs primarily occurs through the hydrolysis of the ester linkages, leading to the formation of the constituent monomers: this compound and the dicarboxylic acid.[6] This process can be accelerated in the presence of enzymes such as esterases and lipases. The degradation products are generally considered to be biocompatible and can be metabolized by the body.[1]

Biocompatibility

In vitro and in vivo studies on similar aliphatic PEAs have shown good biocompatibility.[6][7] They are generally non-cytotoxic and support cell adhesion and proliferation.[6] In vivo implantation studies have indicated a mild foreign-body reaction, which is a typical response to biodegradable polymers and is characterized by the presence of macrophages that aid in the degradation and clearance of the material.[6][7]

Applications in Drug Development

The tunable properties and biocompatibility of PEAs derived from this compound make them attractive candidates for various drug delivery applications.

-

Controlled Drug Release: The polymer can be formulated into microparticles, nanoparticles, or implants for the sustained release of therapeutic agents. The degradation rate of the polymer matrix can be tailored to control the drug release profile.

-

Drug Conjugation: The secondary amine group in the polymer backbone provides a reactive site for the covalent attachment of drugs, offering a potential route for creating polymer-drug conjugates with improved pharmacokinetics.

-

Tissue Engineering Scaffolds: The mechanical properties of these PEAs can be adjusted to mimic those of native tissues, making them suitable for fabricating scaffolds that support cell growth and tissue regeneration. The biodegradable nature of the scaffold allows for its gradual replacement by new tissue.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of poly(ester amide)s.

Caption: Biodegradation process and subsequent biocompatible cellular response.

References

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]